molecular formula C12H13NO4 B14421082 Propan-2-yl 3-(4-nitrophenyl)prop-2-enoate CAS No. 81676-58-6

Propan-2-yl 3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14421082
CAS No.: 81676-58-6
M. Wt: 235.24 g/mol
InChI Key: DXARYHOQVDCSKB-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(4-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-(4-nitrophenyl)prop-2-enoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Corresponding amides or esters, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 3-(4-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitrophenyl and ester groups. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of an isopropyl group.

    Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a methyl ester group.

    Propan-2-yl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Propan-2-yl 3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

81676-58-6

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

propan-2-yl 3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H13NO4/c1-9(2)17-12(14)8-5-10-3-6-11(7-4-10)13(15)16/h3-9H,1-2H3

InChI Key

DXARYHOQVDCSKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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